6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a 2-chlorophenyl group, a methylthio group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde, thiourea, and trifluoroacetic acid.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with thiourea in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by various nucleophiles under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methylthio group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within the active site of its target.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-2-methylthio-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.
6-(2-Chlorophenyl)-2-methylthio-4-(difluoromethyl)pyrimidine: Contains a difluoromethyl group instead of a trifluoromethyl group.
6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)quinazoline: Similar structure with a quinazoline ring instead of a pyrimidine ring.
Uniqueness
The presence of the trifluoromethyl group in 6-(2-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for drug development and materials science.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-4-2-3-5-8(7)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUWNBWITBAMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166131 | |
Record name | Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820710-86-8 | |
Record name | Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820710-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-(2-chlorophenyl)-2-(methylthio)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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